2-Isoxazoline, 5-phenyl-3-p-tolyl-

Description

Overview of Isoxazoline (B3343090) Heterocycles and their Significance in Synthetic Design

Isoxazoline heterocycles, which are five-membered rings containing adjacent nitrogen and oxygen atoms, represent a cornerstone in modern synthetic and medicinal chemistry. nih.govnih.gov Their partially saturated form, isoxazoline (also known as dihydroisoxazole), is particularly valued as a versatile synthetic intermediate. researchgate.net The inherent reactivity of the nitrogen-oxygen bond allows for facile ring-opening reactions, providing a pathway to a variety of other important molecular structures. mdpi.com This property makes isoxazolines crucial building blocks in the synthesis of complex bioactive molecules. researchgate.net

The significance of the isoxazoline framework is underscored by its presence in numerous compounds exhibiting a wide spectrum of biological activities. nih.govmdpi.com Researchers have incorporated this scaffold into molecules designed as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govmdpi.com The ability to readily synthesize and modify the isoxazoline ring system, often through methods like 1,3-dipolar cycloaddition, allows chemists to create large libraries of derivatives for biological screening, accelerating the discovery of new therapeutic leads. researchgate.netorganic-chemistry.org

Structural Features and Classification of Dihydroisoxazolines

Dihydroisoxazolines are classified based on the position of the double bond within the five-membered heterocyclic ring. The most common isomers are 2-isoxazolines (or 4,5-dihydroisoxazoles), 3-isoxazolines (or 2,5-dihydroisoxazoles), and 4-isoxazolines (or 2,3-dihydroisoxazoles). organic-chemistry.orgorganic-chemistry.org The specific arrangement of the double bond and the substituents on the ring dictates the molecule's three-dimensional shape, stability, and reactivity.

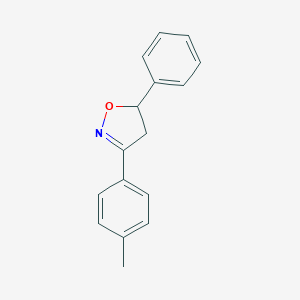

The structure of 2-Isoxazoline, 5-phenyl-3-p-tolyl- features the core 2-isoxazoline ring. This specific isomer has a double bond between the nitrogen atom (at position 2) and a carbon atom (at position 3). It is further substituted with a phenyl group at the 5-position and a p-tolyl group (a toluene (B28343) substituent) at the 3-position. The presence of these aryl substituents can influence the electronic properties and steric profile of the molecule, which are key factors in its interaction with biological targets. nih.gov The possibility of cis-trans isomerism exists in substituted isoxazolines, leading to different stereoisomers with potentially distinct chemical and biological properties. researchgate.net

Rationale for Investigating 2-Isoxazoline, 5-phenyl-3-p-tolyl- and Analogous Structures in Academic Research

The investigation into 2-Isoxazoline, 5-phenyl-3-p-tolyl- and its analogs is driven by the well-established potential of the 3,5-diaryl isoxazoline scaffold in drug discovery. nih.gov Academic research focuses on this class of compounds for several key reasons:

Broad Bioactivity: Compounds with a 3,5-diaryl isoxazole (B147169) or isoxazoline core have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.comnih.gov The specific combination of a phenyl group at one position and a substituted aryl group like p-tolyl at another allows for fine-tuning of these biological effects.

Synthetic Accessibility: The synthesis of such compounds is often achieved through well-established and efficient chemical reactions, such as the [3+2] cycloaddition of nitrile oxides with alkenes. biolmolchem.combiolmolchem.com This allows researchers to systematically create a series of related compounds to explore structure-activity relationships (SAR). For example, studies on (3-para-tolyl-isoxazol-5-yl)methanol derivatives utilize this synthetic strategy. biolmolchem.com

Structural Mimicry and Bioisosterism: The isoxazoline ring can act as a bioisostere for other chemical groups found in biologically active molecules, meaning it can replace another group without significantly altering the desired biological activity. nih.gov This allows chemists to modify existing drugs to improve their properties.

Probing Biological Mechanisms: By synthesizing and studying compounds like 2-Isoxazoline, 5-phenyl-3-p-tolyl-, researchers can investigate how specific structural features influence interactions with biological targets, such as enzymes or receptors. nih.gov For instance, research on 3,5-diaryl isoxazole derivatives has explored their binding modes with protein kinases, which are important targets in cancer therapy. nih.gov

The study of this specific compound and its analogs contributes to the fundamental understanding of how chemical structure translates into biological function, paving the way for the rational design of new and more effective therapeutic agents. wpmucdn.com

Compound Data

| Compound Name |

| 2-Isoxazoline, 5-phenyl-3-p-tolyl- |

| 5-Phenyl-3-(p-tolyl)isoxazole |

| (3-para-tolyl-isoxazol-5-yl)methanol |

| 3,5-Diphenyl-2-isoxazoline |

| 2-Isoxazoline |

| 3-Isoxazoline |

| 4-Isoxazoline |

| Phenylacetylene |

| 4-methylbenzaldehyde |

| Hydroxylamine (B1172632) |

Properties of an Isomeric Compound: 5-Phenyl-3-(p-tolyl)isoxazole

| Property | Value |

| CAS Number | 29329-38-2 |

| Molecular Formula | C16H13NO |

| Molecular Weight | 235.28 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19505-66-9 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.3 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C16H15NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |

InChI Key |

DYYWHIVVQFNRGC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Isoxazoline, 5 Phenyl 3 P Tolyl and Its Derivatives

1,3-Dipolar Cycloaddition Reactions in Dihydroisoxazoline Synthesis

The most prominent and versatile method for synthesizing the 2-isoxazoline scaffold is the 1,3-dipolar cycloaddition reaction. mdpi.comnih.govchem-station.comwikipedia.org This reaction involves the combination of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The reaction proceeds in a concerted [3+2] cycloaddition manner to form the five-membered isoxazoline (B3343090) ring. tandfonline.comtandfonline.commdpi.com

Nitrile Oxide Cycloadditions with Olefinic and Acetylenic Dipolarophiles

Nitrile oxides are highly reactive intermediates that readily undergo cycloaddition with carbon-carbon double or triple bonds to yield 2-isoxazolines or isoxazoles, respectively. wikipedia.orgyoutube.com This approach is a cornerstone in the synthesis of these heterocyclic systems because it allows for the creation of two contiguous stereocenters in a single step. asianpubs.org The reaction of a nitrile oxide with an alkene leads to a 2-isoxazoline, while reaction with an alkyne furnishes an isoxazole (B147169). wikipedia.org These products can be further transformed; for instance, hydrogenation of the isoxazoline or isoxazole ring can yield β-hydroxycarbonyl or β-dicarbonyl compounds. wikipedia.org

The general scheme for the synthesis of 2-isoxazolines via nitrile oxide cycloaddition is depicted below:

Scheme 1: General Synthesis of 2-Isoxazolines via Nitrile Oxide CycloadditionR-C≡N⁺-O⁻ + R'CH=CHR'' → 3,5-disubstituted-2-isoxazoline

Where R, R', and R'' are various organic substituents.

For the specific synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl-, the reaction would involve p-tolylnitrile oxide and styrene (B11656) as the dipolarophile.

In Situ Generation of Nitrile Oxides from Aldoximes

Nitrile oxides are often unstable and prone to dimerization, making their in situ generation a common and practical strategy. mdpi.comresearchgate.net A widely used method for the in situ formation of nitrile oxides is the oxidation of aldoximes. tandfonline.comtandfonline.comorganic-chemistry.org Various oxidizing agents have been employed for this transformation.

Common methods for in situ generation of nitrile oxides from aldoximes include:

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the initial conversion of an aldoxime to a hydroximoyl halide, followed by elimination of a hydrogen halide with a base. researchgate.net

Oxidation with Mild Oxidizing Agents: Reagents like mercuric acetate (B1210297) and manganese(IV) oxide have been successfully used to generate nitrile oxides from aldoximes. researchgate.net

Hypervalent Iodine Reagents: [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is an effective and operationally simple reagent for the oxidation of aldoximes to nitrile oxides. nih.govorganic-chemistry.org Similarly, diacetoxyiodobenzene (B1259982) (DIB) in the presence of a catalytic amount of trifluoroacetic acid (TFA) can also be used. mdpi.comresearchgate.net

Chloramine-T: This reagent can be used for the catalytic dehydrogenation of aldoximes to generate nitrile oxides in situ. asianpubs.orgresearchgate.net

Oxone®: In combination with sodium chloride and a base, Oxone® (2KHSO₅·KHSO₄·K₂SO₄) provides an environmentally friendly and efficient method for generating nitrile oxides from aldoximes, particularly under mechanochemical conditions. tandfonline.comtandfonline.com

The in situ generation approach is highly advantageous as it avoids the isolation of the often-unstable nitrile oxide intermediate and allows for a one-pot synthesis of the desired isoxazoline. nih.gov

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkenes can lead to the formation of two possible regioisomers: 3,4- and 3,5-disubstituted isoxazolines. The regioselectivity of these reactions is a critical aspect and is influenced by both electronic and steric factors. mdpi.com

Electronic Effects: Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com The preferred regioisomer is the one resulting from the smaller HOMO-LUMO energy gap.

Steric Effects: Steric hindrance between the substituents on the nitrile oxide and the dipolarophile can also play a significant role in determining the regiochemical outcome. mdpi.com Generally, the reaction proceeds to minimize steric repulsion in the transition state. In many cases, the cycloaddition of nitrile oxides with monosubstituted alkenes leads predominantly to the 5-substituted isoxazoline. rsc.org

Stereoselectivity is another crucial factor, especially when chiral centers are involved or created during the reaction. asianpubs.org The cycloaddition is generally stereospecific with respect to the dipolarophile, meaning the stereochemistry of the alkene is retained in the isoxazoline product. When chiral auxiliaries are used on the dipolarophile, diastereoselective cycloadditions can be achieved. mdpi.comnih.gov Intramolecular nitrile oxide cycloadditions (INOC) on chiral allyl ethers have also been shown to proceed with varying degrees of stereoselectivity, influenced by the double bond configuration and stereoelectronic effects. rsc.orgacs.org

Influence of Reaction Conditions on Regio- and Stereocontrol

The outcome of nitrile oxide cycloadditions can be significantly influenced by the reaction conditions.

Solvent Effects: The polarity of the solvent can affect the reaction rate and, in some cases, the regioselectivity. Water has been shown to be a beneficial medium for nitrile oxide cycloadditions, sometimes proceeding under mild acidic conditions without the need for catalysts and with excellent stereoselectivity. nih.gov Ionic liquids have also been explored as "green" solvent alternatives. mdpi.comnih.gov

Catalysis: While many 1,3-dipolar cycloadditions proceed thermally, catalysis can enhance reaction rates and selectivity. Both metal-based and organocatalysts have been employed. For example, copper catalysts are famously used in azide-alkyne cycloadditions ("click chemistry"), and similar principles can be applied to nitrile oxide reactions. youtube.com

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. asianpubs.orgasianpubs.orgrsc.org In the context of nitrile oxide cycloadditions, microwave irradiation has been shown to significantly reduce reaction times and enhance yields compared to conventional heating methods. asianpubs.orgresearchgate.netnih.gov

Ball-Milling: Mechanochemistry, particularly ball-milling, offers a solvent-free or low-solvent approach to organic synthesis. tandfonline.comtandfonline.com This technique has been successfully applied to the [3+2] cycloaddition of in situ generated nitrile oxides with alkenes and alkynes. tandfonline.comtandfonline.combohrium.comfigshare.comproquest.comtandfonline.com Ball-milling can lead to high yields in short reaction times and is considered an environmentally friendly method. tandfonline.comtandfonline.com

Cycloaddition with Arylidene-indanones to Form Spiroisoxazolines

A specific application of nitrile oxide cycloaddition involves the use of exocyclic methylene (B1212753) compounds as dipolarophiles to generate spirocyclic structures. researchgate.net The reaction of nitrile oxides with arylidene-indanones would lead to the formation of spiroisoxazolines, where the isoxazoline ring is attached to the indanone framework at a spiro center. These reactions are often highly regioselective. researchgate.netresearchgate.net For example, the cycloaddition of various nitrile oxides with 3-methylenequinuclidine has been shown to be completely regioselective, yielding the corresponding spiroisoxazolines. researchgate.net

Photochemical Cycloaddition Approaches

Photochemical methods offer an alternative pathway for the synthesis of isoxazolines. Visible-light-mediated photocatalysis can be used to initiate radical annulation reactions to form the isoxazoline ring. organic-chemistry.org For instance, a [2+2+1] radical annulation of alkenes, tert-butyl nitrite (B80452) (as an "N-O" synthon), and gem-dihalides has been reported. organic-chemistry.org Another approach involves the photochemical synthesis of isoxazol-5(4H)-one derivatives through a multicomponent reaction induced by light. mdpi.com Mechanistic studies suggest that these reactions can proceed through an organic photoredox catalytic cycle involving radical intermediates. mdpi.com Electrochemical methods, which can be considered a "green" alternative, have also been developed for isoxazoline synthesis, proceeding through a stepwise radical process. nih.gov

Multi-Component Reaction (MCR) Approaches to Dihydroisoxazoline Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical route to complex molecules. A notable MCR approach for synthesizing isoxazoline frameworks involves a metal-free, three-component 1,3-dipolar cycloaddition. rsc.org

In this protocol, a nitrile oxide is generated in situ from a suitable precursor, which then reacts with a dipolarophile (an alkene) to form the dihydroisoxazoline ring. For instance, a reaction utilizing 2-methylquinoline (B7769805), tert-butyl nitrite (TBN), and an alkene can produce isoxazoline-containing biheteroaryls. rsc.org The TBN serves as a convenient nitrogen and oxygen source, converting the 2-methylquinoline into the reactive nitrile oxide intermediate under the reaction conditions. rsc.org This strategy allows for the direct assembly of the core isoxazoline structure from simple and readily available starting materials in one pot.

Table 1: Example of a Three-Component Reaction for Isoxazoline Synthesis

| Reactant 1 | Reactant 2 (N-O Source) | Reactant 3 (Dipolarophile) | Product Motif |

|---|

Synthesis from Enones and Hydroxylamine (B1172632) Condensation

A classical and widely employed method for synthesizing 2-isoxazolines is the condensation reaction between α,β-unsaturated carbonyl compounds, commonly known as enones or chalcones, and hydroxylamine. bohrium.comresearchgate.net This approach is valued for its operational simplicity and the accessibility of the starting materials.

The reaction typically proceeds by treating the enone, such as a chalcone (B49325) derivative, with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) or sodium acetate. researchgate.netjournalagent.com The mechanism involves an initial Michael-type conjugate addition of the hydroxylamine to the β-carbon of the enone. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the stable five-membered dihydroisoxazoline ring. researchgate.netmisuratau.edu.ly The substitution pattern of the final product is dictated by the structure of the initial enone. For example, reacting a chalcone (1,3-diaryl-2-propen-1-one) with hydroxylamine yields 3,5-diaryl-2-isoxazolines.

Table 2: Synthesis of 2-Isoxazolines from Chalcones

| Chalcone Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| Substituted 1,3-diaryl-2-propen-1-one | Hydroxylamine Hydrochloride, NaOH | 3,5-Diaryl-2-isoxazoline | researchgate.net |

"Renewed Isoxazoline Route" Utilizing Nitroalkenes and Sulfonium (B1226848) Ylides

To overcome regioselectivity issues sometimes encountered in traditional 1,3-dipolar cycloadditions, a "renewed isoxazoline route" has been developed. This strategy employs a formal [4+1] annulation reaction between nitroalkenes and sulfonium ylides. chemrxiv.orgresearchgate.net This method provides an efficient pathway to densely functionalized isoxazoline N-oxides, which can be subsequently converted to 2-isoxazolines. chemrxiv.orgrsc.org

The process is initiated by the reaction of a nitroalkene with a sulfonium ylide. chemrxiv.org In some variations, a transient nitrosoalkene is generated in situ from an α-bromooxime under basic conditions. nih.gov This intermediate then undergoes a Michael addition with the sulfur ylide. nih.gov The resulting adduct cyclizes through an intramolecular O-alkylation, with the loss of a sulfide (B99878) (e.g., dimethylsulfide), to deliver the final 2-isoxazoline product. nih.gov This approach is noted for its mild reaction conditions and high yields. nih.govresearchgate.net The choice of base and solvent can be critical in directing the reaction towards the desired isoxazoline N-oxide or other products like nitrocyclopropanes. rsc.org

Table 3: Key Features of the [4+1] Annulation Route

| Reactant A | Reactant B | Key Intermediate | Product | Advantage |

|---|---|---|---|---|

| Nitroalkene | Sulfonium Ylide | Adduct from Michael Addition | Isoxazoline N-oxide | Avoids regioselectivity issues |

Post-Cyclization Functionalization and Derivatization Strategies

Once the core dihydroisoxazoline ring is synthesized, it can be further modified to introduce diverse functionalities, enhancing its utility as a scaffold in various applications.

The presence of a reactive handle, such as a chloromethyl or bromomethyl group, on the isoxazoline ring allows for a wide range of derivatizations through nucleophilic substitution reactions. For instance, 3-bromomethyl isoxazolines, which can be prepared from nitroalkenes and sulfonium ylides, are valuable precursors for C-C bond formation. researchgate.net They can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to introduce various aryl or heteroaryl substituents at the 3-position of the isoxazoline ring. researchgate.net Similarly, the synthesis of precursors like (R)-2-((1-chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)isoindoline-1,3-dione highlights a strategy for creating chiral, functionalized building blocks that can be cyclized into isoxazolines bearing a chloromethyl group, which is primed for subsequent nucleophilic attack. nih.gov

Isoxazolines containing ester functionalities serve as versatile intermediates for more complex cascade transformations. For example, isoxazoline-4,5-dicarboxylates can be converted into bis(hydrazinocarbonyl) derivatives by reacting them with hydrazine (B178648) hydrate. nih.gov This transformation converts the ester groups into highly reactive hydrazide moieties.

These isoxazoline-bis(hydrazides) are key intermediates for constructing more elaborate structures. They can be reacted with isothiocyanates (e.g., phenyl isothiocyanate) to yield dihydroisoxazolyl-bis(thiosemicarbazides), which contain a carbamide-like linkage (thiocarbamide). nih.gov Alternatively, reaction with aroyl chlorides leads to the formation of bis(aroylcarbohydrazides). nih.gov These multi-step sequences demonstrate how the initial isoxazoline framework can be elaborated into complex molecules with potential biological activities through controlled, sequential reactions. nih.gov

Table 4: Derivatization of an Isoxazoline Dihydrazide

| Starting Material | Reagent | Product Class |

|---|---|---|

| trans-3-Aryl-4,5-bis(hydrazinocarbonyl)isoxazole | Phenyl Isothiocyanate | trans-3-Aryl-4,5-bis[carbonyl-(4'-phenyl)thiosemicarbazide] |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isoxazoline, 5 Phenyl 3 P Tolyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 2-isoxazoline derivatives are no exception. A combination of one-dimensional and two-dimensional NMR experiments provides a wealth of information regarding the molecular structure.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the structure of 2-isoxazoline derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton in the molecule. For a representative compound like 3-phenyl-5-(p-tolyl)isoxazole, specific chemical shifts (δ) are observed. rsc.org For instance, the aromatic protons of the phenyl and p-tolyl groups typically appear as multiplets in the downfield region (around 7.2-7.9 ppm). rsc.org The singlet for the isoxazole (B147169) proton is often found around 6.77 ppm, and the methyl protons of the p-tolyl group exhibit a characteristic singlet at approximately 2.40 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of the carbon atoms. In 3-phenyl-5-(p-tolyl)isoxazole, the carbon atoms of the isoxazole ring and the aromatic rings resonate at distinct frequencies. rsc.org The isoxazole ring carbons, for example, might appear at δ 170.5 and 162.8 ppm, while the carbon of the methyl group on the p-tolyl substituent is typically observed around 21.4 ppm. rsc.org

The following table summarizes typical ¹H and ¹³C NMR data for a selection of 3,5-disubstituted isoxazole derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) rsc.org | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org |

| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (dt, J = 3.9, 2.2 Hz, 2H, ArH), 7.73 (d, J = 8.2 Hz, 2H, ArH), 7.53–7.39 (m, 3H, ArH), 7.28 (d, J = 7.9 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) rsc.org | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 rsc.org |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For instance, in a substituted isoxazoline (B3343090) ring, the COSY spectrum would show correlations between the protons on the C4 and C5 positions of the ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This technique is particularly powerful for piecing together the entire molecular skeleton, including the connections between the isoxazoline ring and its substituents. For example, an HMBC correlation between the isoxazole proton and the carbons of the phenyl or p-tolyl rings would confirm their attachment to the heterocyclic core.

Application of NMR in Determining Regiochemistry and Relative Stereochemistry

The precise arrangement of substituents on the isoxazoline ring (regiochemistry) and their spatial orientation (stereochemistry) can be determined through careful analysis of NMR data.

The coupling constants (J-values) between protons on the isoxazoline ring can provide information about their relative stereochemistry. For example, the magnitude of the coupling constant between H4 and H5 protons in 2-oxazolines has been used to establish a cis relationship, with a typical coupling constant of around 10 Hz. mdpi.com This principle can be extended to isoxazoline derivatives to determine the relative configuration of substituents at the C4 and C5 positions.

Furthermore, the regiochemistry of the substituents at positions 3 and 5 can be confirmed by observing long-range HMBC correlations. For instance, a correlation between the protons of the p-tolyl group and the C3 carbon of the isoxazoline ring would unequivocally establish the 3-p-tolyl substitution pattern.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In 2-isoxazoline derivatives, characteristic vibrational frequencies can be observed. For example, 4-allyl-3-phenyl-5-(o-tolyl)isoxazole exhibits characteristic IR absorption bands at approximately 3048 cm⁻¹ (aromatic C-H stretch), 2928 cm⁻¹ (aliphatic C-H stretch), and 1633 cm⁻¹ (C=N stretch of the isoxazoline ring). rsc.org The presence of other functional groups, such as a cyano group, would give rise to a strong absorption band around 2223 cm⁻¹. rsc.org

The following table presents characteristic IR absorption bands for selected isoxazoline derivatives.

| Compound | Key IR Bands (νₘₐₓ/cm⁻¹) |

| 4-Allyl-3-phenyl-5-(o-tolyl)isoxazole | 3048, 2928, 1633, 1536, 1438, 1248, 755, 694 rsc.org |

| 4-Allyl-5-(4-cyanophenyl)-3-phenylisoxazole | 3062, 2929, 2223, 1652, 1610, 1546, 1450, 1258, 758, 696 rsc.org |

| 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole | 3052, 2926, 1643, 1526, 1443, 1256, 743, 694 rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be deduced.

For example, the calculated mass for the protonated molecule [M+H]⁺ of 4-(But-3-en-1-yl)-3-phenyl-5-(p-tolyl)isoxazole (C₂₀H₂₀NO) is 290.1539. rsc.org An experimentally determined HRMS value of 290.1535 for the [M+H]⁺ ion would strongly support this molecular formula. rsc.org Similarly, for 5-(2,3-dichlorophenyl)-3-phenylisoxazole, the calculated m/z for [M+H]⁺ is 290.0134, and a found value of 290.0129 confirms the presence of two chlorine atoms. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR and mass spectrometry provide crucial information about connectivity and molecular formula, X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute configuration of chiral centers and provide precise bond lengths, bond angles, and torsion angles. kuleuven.be

For instance, a single-crystal X-ray diffraction analysis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin revealed that it crystallizes in the triclinic space group P-1. kuleuven.be The analysis provided detailed information about the molecular geometry, including the inclination of the isoxazoline moiety relative to the saccharin (B28170) ring. kuleuven.be Such studies are invaluable for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. kuleuven.be

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···π)

Detailed crystallographic studies on analogous isoxazoline and pyrazoline structures provide a framework for understanding the potential intermolecular forces at play in 2-Isoxazoline, 5-phenyl-3-p-tolyl-. For instance, in related heterocyclic compounds, C-H···O hydrogen bonds are frequently observed, where a carbon-bound hydrogen atom acts as a donor to an oxygen atom of a neighboring molecule. The oxygen atom of the isoxazoline ring is a potential acceptor for such interactions.

Furthermore, the presence of phenyl and p-tolyl rings in the title compound provides ample opportunity for C-H···π interactions. In these arrangements, a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on an adjacent molecule. The geometry of these interactions can vary, from a direct perpendicular approach to an offset, parallel-displaced orientation.

While specific crystallographic data for 2-Isoxazoline, 5-phenyl-3-p-tolyl- is not available in the provided search results, the analysis of similar structures allows for a theoretical projection of the types of intermolecular contacts that would be present. For example, studies on 1,5-diphenyl-3-(2-pyridyl)-2-pyrazoline have highlighted the formation of an extended network of weak C-H···π hydrogen bonds that, in conjunction with π-π interactions, define the three-dimensional structure. researchgate.netnih.gov Similarly, research on other heterocyclic systems has demonstrated the importance of C-H···O hydrogen bonds in forming molecular chains and contributing to crystal packing. kuleuven.be

The characterization of these subtle yet significant forces is paramount for a comprehensive structural elucidation. Advanced spectroscopic techniques, complemented by single-crystal X-ray diffraction, are indispensable tools for identifying and quantifying these interactions. The precise bond lengths, angles, and donor-acceptor distances associated with C-H···O and C-H···π interactions provide invaluable insights into the nature and strength of these non-covalent bonds, ultimately shaping our understanding of the compound's solid-state behavior.

| Intermolecular Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| C-H···O | C-H bonds from phenyl, p-tolyl, or isoxazoline rings | Oxygen atom of the isoxazoline ring | Formation of hydrogen-bonded chains and networks, contributing to lattice stability. |

| C-H···π | C-H bonds from one molecule | π-electron cloud of the phenyl or p-tolyl ring of a neighboring molecule | Stabilization of the crystal structure through weak hydrogen bonding, influencing molecular orientation. |

Computational and Theoretical Investigations of 2 Isoxazoline, 5 Phenyl 3 P Tolyl and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a central tool in the computational study of isoxazoline (B3343090) derivatives. This quantum mechanical modeling method is employed to investigate the electronic structure and reactivity of these compounds, providing detailed information that is often difficult to obtain through experimental means alone.

Geometric Optimization and Conformational Analysis

Before probing reactivity or electronic properties, determining the most stable three-dimensional structure of a molecule is essential. DFT calculations are used to perform geometry optimization, a process that locates the minimum energy conformation of a molecule. nih.gov For isoxazoline analogues, this involves optimizing bond lengths, bond angles, and dihedral angles to find the most stable arrangement of the atoms.

For instance, in studies of pyrazole-isoxazoline hybrids, geometry optimization is a standard preliminary step performed using specific basis sets like B3LYP/6-31G(d,p). nih.gov Similarly, research on quinoline (B57606) derivatives demonstrates that DFT can be used to refine crystal structures, showing how intermolecular interactions in the solid state can lead to deviations from the gas-phase optimized geometry. mdpi.com In one documented case, the geometry of a 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule was optimized using the B3LYP/6-31G(d) level of theory, revealing a planar conformation. nih.gov This planarity is a key structural feature influencing the molecule's electronic properties.

Table 1: Representative Bond Lengths and Angles from DFT Optimization of an Isoxazoline Analogue

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C=N | 1.28 Å |

| Bond Length | N-O | 1.45 Å |

| Bond Length | C-C (ring) | 1.52 Å |

| Bond Angle | C-N-O | 110° |

| Bond Angle | C-C-N | 105° |

| Note: These are representative values for a generic isoxazoline ring and will vary based on substitution. |

Mechanistic Elucidation of Reaction Pathways

DFT is instrumental in mapping out the energetic landscape of chemical reactions, including the 1,3-dipolar cycloaddition reactions commonly used to synthesize isoxazolines. By calculating the energies of reactants, products, and, crucially, the transition states, a detailed reaction mechanism can be proposed.

For the synthesis of isoxazoline rings, DFT studies can illuminate the concerted or stepwise nature of the cycloaddition. Transition state analysis helps to identify the high-energy structures that connect reactants to products. For example, the formation of some 2-isoxazoline derivatives is proposed to proceed through a six-membered ring transition state. scispace.com In studies of pyrazole-isoxazoline hybrids, DFT calculations at the B3LYP/6-31G(d,p) level were used to shed light on the regioselective synthesis of new hybrid compounds. nih.gov These calculations can determine the activation energies for different possible pathways, thereby explaining why one particular isomer is formed preferentially.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Routes

The reaction of a nitrile oxide with an alkene can potentially yield two different regioisomers of the isoxazoline product. DFT calculations can predict which isomer will be the major product by comparing the activation energies of the competing transition states. The regioselectivity in the 1,3-dipolar cycloaddition to form isoxazolines is often explained by analyzing the interaction of the frontier molecular orbitals of the dipole and the dipolarophile.

In the case of pyrazole-isoxazoline hybrids, DFT was successfully used to understand the observed regioselectivity. nih.gov Similarly, an efficient and highly regioselective protocol for preparing 5-hydroxy-2-isoxazolines has been developed, with the understanding of the reaction's selectivity likely guided by computational insights. nih.gov Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted using computational models, such as the Quantum-Guided Molecular Mechanics (Q2MM) approach, which uses DFT data to develop transition state force fields. rsc.org

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to its reactivity. DFT calculations provide access to the molecular orbitals and their energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For a pyrazoline derivative, 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] nih.govkuleuven.bersc.orgoxadiazole, the HOMO and LUMO energies were calculated, and the energy gap was determined to be -2.042 eV. researchgate.net In another study on a novel N-saccharin isoxazoline derivative, the HOMO-LUMO energy gap was calculated to be 4.9266 eV. kuleuven.be A smaller HOMO-LUMO gap generally implies a more reactive species. The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies for an Isoxazoline Analogue

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| Note: These are representative values and will vary for different isoxazoline derivatives. |

Derivation of Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated. These conceptual DFT-based indices provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors have been successfully used to explain the regioselectivity in 1,3-dipolar reactions leading to isoxazoline analogues. nih.gov For example, the electronic chemical potential of the reactants can indicate the direction of electron transfer during the reaction. nih.gov

Molecular Dynamics and Monte Carlo Simulations for Molecular Interactions

While DFT is excellent for studying single molecules or reactions in the gas phase, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in solution) and to study intermolecular interactions.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. This can be used to study the conformational flexibility of the 2-isoxazoline, 5-phenyl-3-p-tolyl- molecule in a solvent, or to model its interaction with a biological target like a protein. For instance, MD simulations were used to confirm the stability of complexes formed between pyrazole-isoxazoline hybrids and target proteins. nih.gov

MC simulations use statistical methods to sample different configurations of a system, which can be useful for studying thermodynamic properties and for exploring a wider range of molecular conformations than might be accessible in a typical MD simulation. While no specific MC studies on 2-isoxazoline, 5-phenyl-3-p-tolyl- were found, this method is a valuable tool in the computational chemist's arsenal (B13267) for studying complex molecular systems.

Modeling of Molecule-Surface Adsorption Characteristics (e.g., on Metal Surfaces)

Computational and theoretical investigations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the adsorption characteristics of isoxazoline analogues on metal surfaces. While direct studies on 2-Isoxazoline, 5-phenyl-3-p-tolyl- are not extensively available in public literature, research on simpler azole molecules, which serve as foundational models for more complex derivatives, provides significant insights into the potential interactions with metallic substrates. These studies often focus on copper and its oxides due to their widespread industrial relevance and susceptibility to corrosion, a process that azole compounds are known to inhibit.

Research into the adsorption of model azole compounds like imidazole (B134444), triazole, and tetrazole on copper oxide (Cu₂O) surfaces reveals a strong preference for binding at specific reactive sites. dntb.gov.ua Molecules demonstrate a significantly stronger affinity for coordinatively unsaturated (CUS) copper sites compared to coordinatively saturated (CSA) sites. mdpi.comresearchgate.net The adsorption energy at CUS sites can be approximately three times stronger than at CSA sites, indicating a more stable and favorable interaction at these under-coordinated surface locations. rsc.org This preferential adsorption at reactive CUS sites is a key factor in the ability of these molecules to passivate the surface and inhibit corrosion. dntb.gov.uarsc.org

Both non-dissociative and dissociative adsorption modes have been considered in theoretical models. mdpi.com In the non-dissociative mode, the molecule adsorbs intact on the surface. In the dissociative mode, a bond within the molecule, such as an N-H bond in simpler azoles, cleaves, and the fragments bind to the surface. mdpi.com Studies indicate that dissociated molecules generally bind more strongly to the copper surface than their intact counterparts. mdpi.comresearchgate.net For instance, dissociated triazole and tetrazole can form two strong N-Cu bonds, a configuration that is sterically hindered for imidazole. mdpi.comresearchgate.net However, dissociative adsorption is found to be most favorable at specific sites, such as oxygen vacancies. mdpi.com

The inclusion of van der Waals (vdW) dispersion interactions in the calculations has been shown to be important for accurately predicting adsorption energies. rsc.org These forces can strengthen the molecule-surface bond by 0.2–0.5 eV, and in some cases, can even alter the relative stability of different adsorption modes. rsc.org The lateral interactions between adsorbed molecules also play a role, with repulsive forces observed for imidazole and slightly attractive forces for tetrazole. mdpi.com

The insights gained from these computational models on simpler azole analogues suggest that larger derivatives like 2-Isoxazoline, 5-phenyl-3-p-tolyl- would also exhibit strong adsorption on metal surfaces, likely driven by the interaction of the nitrogen and oxygen heteroatoms in the isoxazoline ring with the metal atoms. The phenyl and p-tolyl substituents would further influence the adsorption geometry and intermolecular interactions.

Research Findings on Adsorption of Azole Analogues on Copper Surfaces

Detailed DFT calculations have provided quantitative data on the adsorption behavior of model azole compounds on copper oxide surfaces. The following table summarizes key findings from these theoretical studies.

| Adsorption Characteristic | Finding | Source(s) |

| Preferred Adsorption Site | Molecules preferentially adsorb at coordinatively unsaturated (CUS) Cu surface sites. | dntb.gov.ua |

| Binding Strength Comparison | Binding at CUS sites is significantly stronger (approx. 3 times) than at coordinatively saturated (CSA) sites. | rsc.org |

| Adsorption Energy at CUS Sites | Approximately -1.6 eV (calculated with the PBE functional). | rsc.org |

| Effect of van der Waals Forces | Strengthens the adsorption bond by 0.2–0.5 eV. | rsc.org |

| Adsorption Modes | Both non-dissociative and dissociative modes are considered. Dissociated molecules generally bind more strongly. | mdpi.comresearchgate.net |

| Influence of Molecular Geometry | The geometry of the molecule affects its ability to form multiple bonds upon dissociative adsorption. | mdpi.comresearchgate.net |

| Role of Surface Defects | Dissociative adsorption is particularly favorable at oxygen vacancy sites. | mdpi.com |

Reactivity and Transformational Chemistry of 2 Isoxazoline, 5 Phenyl 3 P Tolyl Analogues

Ring Transformation and Cleavage Reactions

The susceptibility of the N-O bond to cleavage is the cornerstone of 2-isoxazoline reactivity, making it a versatile precursor to various acyclic molecules, particularly γ-amino alcohols and β-hydroxy ketones. nih.gov

Reductive cleavage of the N-O bond in the 2-isoxazoline ring is a highly useful transformation that provides access to β-hydroxy ketones. This reaction can be accomplished using a variety of reducing agents, with transition metal-based systems being particularly effective. nih.gov

Common methods include hydrogenolysis with Raney nickel, often in the presence of an additive like aluminum chloride (AlCl₃), or reduction with reagents such as molybdenum hexacarbonyl (Mo(CO)₆), samarium(II) iodide (SmI₂), or titanium(III) chloride (TiCl₃). nih.govresearchgate.net The combination of Raney Ni and AlCl₃ in aqueous methanol (B129727) has proven to be an optimal system for the cleavage of 2-isoxazolines fused to bicyclic frameworks, yielding novel β-hydroxyketones in good to excellent yields without the need for chromatography. nih.gov

| Substrate (Analogue of 2-Isoxazoline, 5-phenyl-3-p-tolyl-) | Reagents and Conditions | Product (β-hydroxy ketone) | Yield (%) | Ref |

| Heterobicycloalkene-fused 3-methyl-2-isoxazoline | Raney Ni, AlCl₃, MeOH/H₂O | Heterobicycle-fused β-hydroxyketone | 93 | nih.gov |

| Carbobicycle-fused 3-phenyl-2-isoxazoline | Mo(CO)₆, CH₃CN/H₂O, 80 °C | Cyclopentene-fused β-hydroxyketone | 66-70 | nih.gov |

| Various non-conjugated 2-isoxazolines | Al powder, CuCl₂, aq. MeOH, rt | Corresponding β-hydroxy ketones | - | researchgate.net |

| Conjugated Δ²-isoxazolines | SmI₂, B(OH)₃ | Unsaturated β-hydroxy ketones | - | researchgate.net |

The mechanism of reductive N-O bond cleavage is generally understood to initiate at the weakest point in the ring: the nitrogen-oxygen bond. In transition metal-mediated reactions, such as those using Raney nickel/AlCl₃ or Mo(CO)₆, the process is thought to begin with the coordination of the metal to the nitrogen atom of the isoxazoline (B3343090) ring. nih.gov This coordination polarizes and weakens the N-O bond, facilitating its cleavage.

In the case of Raney Ni/AlCl₃, the Lewis acidic AlCl₃ is proposed to coordinate to another heteroatom in the substrate (if present), leaving the isoxazoline nitrogen free to interact with the Raney nickel surface. nih.gov This interaction leads to the reductive rupture of the N-O bond, forming a β-hydroxyimine intermediate. This imine is generally unstable under the aqueous reaction conditions and readily undergoes hydrolysis to furnish the final β-hydroxy ketone product. nih.govresearchgate.net This sequence of N-O bond cleavage followed by hydrolysis is a common mechanistic theme in the conversion of 2-isoxazolines to β-hydroxy ketones. nih.gov

Diels-Alder Reactions of Dihydroisoxazoline Derivatives

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, typically involves a conjugated diene and a dienophile. wikipedia.org While the isoxazole (B147169) ring itself can participate in cycloaddition reactions, the reactivity of the partially saturated 2-isoxazoline (dihydroisoxazoline) ring as either a diene or a dienophile is less commonly explored but holds significant potential for synthetic diversification.

Research into the Diels-Alder reactivity of isoxazoline systems has shown that their participation is influenced by the substituents on the ring and the nature of the reacting partner. For instance, studies on 4-(1-ethenylsubstituted)-3-methylisoxazoles have demonstrated their ability to undergo [4+2] cycloaddition reactions with acetylenedicarboxylates. researchgate.net This suggests that the introduction of a diene moiety onto the isoxazoline backbone can enable its participation in Diels-Alder reactions. However, the corresponding 5-substituted isomers were found to be unreactive under similar conditions, highlighting the critical role of substituent placement on the electronic properties and reactivity of the heterocyclic system. researchgate.net

In the context of 2-Isoxazoline, 5-phenyl-3-p-tolyl- analogues, for them to act as dienes, the introduction of an additional double bond in conjugation with the C4=C5 or C3=N bond would be necessary. Conversely, the C4=C5 double bond within a suitably modified isoxazoline could potentially act as a dienophile. The electron-withdrawing nature of the isoxazoline ring, due to the electronegativity of the oxygen and nitrogen atoms, can influence the reactivity of adjacent double bonds, making them more susceptible to reaction with electron-rich dienes.

While specific examples of Diels-Alder reactions involving 2-Isoxazoline, 5-phenyl-3-p-tolyl- are not extensively documented in readily available literature, the general principles of cycloaddition chemistry suggest that such transformations are plausible. The reaction conditions, including temperature, solvent, and the choice of diene or dienophile, would be crucial in determining the feasibility and outcome of the reaction. The table below outlines hypothetical Diels-Alder reactions based on the known reactivity of similar heterocyclic systems.

Table 1: Hypothetical Diels-Alder Reactions of Functionalized 2-Isoxazoline, 5-phenyl-3-p-tolyl- Analogues

| Isoxazoline Derivative (Structure) | Reactant (Diene/Dienophile) | Potential Product (Structure) | Reaction Conditions |

| 4-Vinyl-5-phenyl-3-p-tolyl-2-isoxazoline | Maleic anhydride | Bicyclic adduct | Thermal or Lewis acid catalysis |

| 2-Isoxazoline, 5-phenyl-3-p-tolyl- | Cyclopentadiene | Cycloadduct | High pressure, elevated temperature |

Further research is required to explore and characterize the specific Diels-Alder reactivity of 2-Isoxazoline, 5-phenyl-3-p-tolyl- and its derivatives to fully harness their synthetic potential in constructing complex polycyclic systems.

Reactions Involving Activated Carbanions of Dihydroisoxazolines

The generation of carbanions adjacent to the 2-isoxazoline ring opens up a plethora of possibilities for carbon-carbon bond formation and functionalization. The protons on the carbon atom at the C4 position of the 2-isoxazoline ring can be rendered acidic by the electron-withdrawing effect of the heterocyclic ring, allowing for their abstraction by a suitable base to form a stabilized carbanion. libretexts.org

The stability and reactivity of such carbanions are influenced by several factors, including the strength of the base used for deprotonation, the solvent, and the nature of the substituents on the isoxazoline ring. libretexts.org The presence of the phenyl and p-tolyl groups in 2-Isoxazoline, 5-phenyl-3-p-tolyl- can further influence the acidity of the C4 protons and the reactivity of the resulting carbanion through inductive and resonance effects.

Once formed, these activated carbanions can participate in a variety of nucleophilic reactions, including alkylation, acylation, and condensation reactions. For example, the reaction of the carbanion with alkyl halides would lead to the introduction of an alkyl group at the C4 position. Similarly, reaction with acyl chlorides or anhydrides would yield C4-acylated isoxazolines.

While specific studies on the carbanion chemistry of 2-Isoxazoline, 5-phenyl-3-p-tolyl- are limited, related research on other isoxazoline systems provides a framework for understanding their potential transformations. The general reactivity of carbanions derived from isoxazolines is summarized in the table below.

Table 2: Potential Reactions of Activated Carbanions of 2-Isoxazoline, 5-phenyl-3-p-tolyl-

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | 4-Alkyl-5-phenyl-3-p-tolyl-2-isoxazoline |

| Acylation | Acyl chloride (e.g., CH₃COCl) | 4-Acyl-5-phenyl-3-p-tolyl-2-isoxazoline |

| Aldol Addition | Aldehyde (e.g., Benzaldehyde) | 4-(α-Hydroxybenzyl)-5-phenyl-3-p-tolyl-2-isoxazoline |

| Michael Addition | α,β-Unsaturated carbonyl compound | 4-Substituted-5-phenyl-3-p-tolyl-2-isoxazoline |

The ability to generate and react these carbanions provides a powerful strategy for the stereoselective synthesis of highly substituted and functionally diverse isoxazoline derivatives, which can serve as valuable intermediates in the synthesis of more complex molecules.

Synthetic Utility and Applications in Chemical Synthesis

Dihydroisoxazolines as Versatile Synthetic Intermediates and Building Blocks

Dihydroisoxazolines are highly regarded as versatile synthetic intermediates and practical precursors for a multitude of structural motifs found in nature and medicinal compounds. nih.govnih.gov Their value stems from the ability of the isoxazoline (B3343090) ring to undergo various cleavage reactions, providing access to a diverse range of organic functionalities. nih.govresearchgate.net This makes them powerful building blocks in the synthesis of complex molecules. nih.gov

The most common method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which is a highly efficient and regioselective process. mdpi.comnih.govresearchgate.net This reaction allows for the creation of highly functionalized isoxazolines that can be carried forward in multi-step syntheses. nih.gov For instance, functionalized 4,5-dihydroisoxazoles can serve as a molecular platform for creating combinatorial libraries of compounds for biological screening. nih.gov

Masked Functionalities and Chemical Equivalents in Organic Synthesis

The isoxazoline ring is a cornerstone in synthetic strategy, often employed as a "masked" functionality or a synthetic equivalent for other important chemical groups. The N-O bond within the ring is relatively weak and can be selectively cleaved under various reductive conditions. nih.govmdpi.com This unmasks the latent functionality, revealing more common and synthetically useful groups. This approach allows chemists to carry a protected functional group through several synthetic steps where it would otherwise be reactive, and then "reveal" it at a later, more strategic point in the synthesis. 2-isoxazolines are considered practical precursors to countless structural motifs, including γ-amino alcohols, β-hydroxy ketones, and β-hydroxy nitriles, which can be obtained through carefully chosen ring-cleavage reagents. nih.govresearchgate.net

The transformation of 2-isoxazolines into β-hydroxy ketones is a well-established and valuable synthetic operation. researchgate.netjohnshopkins.edu This conversion is typically achieved by the reductive cleavage of the N-O bond within the isoxazoline ring, followed by the hydrolysis of the resulting imine intermediate. nih.gov

Several reagent systems have been developed to effect this transformation chemoselectively:

Raney Nickel/AlCl₃ : This combination in aqueous methanol (B129727) has been found to be an optimal system for the N-O bond cleavage, affording β-hydroxy ketones in good to excellent yields. nih.gov

Iron/NH₄Cl : The use of iron powder and ammonium (B1175870) chloride in an ethanol/water mixture provides a facile and selective method for reducing isoxazolines to the corresponding β-hydroxy ketones. researchgate.net

Once the β-hydroxy ketone is obtained, it can be readily oxidized to the corresponding 1,3-diketone using standard oxidation protocols. This two-step sequence, starting from the stable isoxazoline heterocycle, represents a powerful method for accessing the synthetically important 1,3-dicarbonyl motif.

The isoxazoline scaffold provides a direct route to γ-amino alcohols, a structural motif frequently found in natural products and pharmaceutically active compounds. nih.govnih.govrsc.org This transformation requires the reductive cleavage of the isoxazoline ring. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly used to reduce the N-O bond, leading to the formation of the desired γ-amino alcohol. nih.govnih.gov The synthesis of γ-amino alcohols is a significant area of research, and the isoxazoline route offers a reliable method for their preparation. acs.orgnih.gov

Furthermore, the intermediates formed from isoxazoline ring-opening can be used to generate α,β-unsaturated ketones. The β-hydroxy ketone, obtained as described previously, can undergo a dehydration reaction (elimination of a water molecule) under acidic or thermal conditions. This elimination process introduces a double bond conjugated to the carbonyl group, yielding the corresponding α,β-unsaturated ketone. researchgate.net This sequence demonstrates the role of the isoxazoline as a latent form of an enone system.

Development of Novel Heterocyclic Hybrid Systems

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is an emerging strategy in drug discovery. The isoxazoline ring is an important component in the design of such novel heterocyclic hybrid systems. By linking the 2-isoxazoline, 5-phenyl-3-p-tolyl- moiety or similar structures to other heterocyclic cores, chemists can create new molecular entities with potentially enhanced or novel biological activities.

Examples of this approach include:

Quinazolinone–Isoxazoline Hybrids : These have been synthesized via 1,3-dipolar cycloaddition reactions to explore new areas of medicinal chemistry. nih.gov

Coumarin-Isoxazole Hybrids : The combination of coumarin (B35378) and isoxazole (B147169) rings has been investigated to create compounds with interesting pharmacological profiles.

Isoxazolyl-Tetrazole Hybrids : These molecules have been synthesized and evaluated for potential antioxidant properties. acs.org

Isoxazoline/Isoxazole-Quinazolinone Hybrids : New 3,5-diaryl isoxazoline linked 2,3-dihydroquinazolinone hybrids have been designed and evaluated as potential anticancer agents.

Role in Mechanistic Studies of Organic Reactions

The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is itself a subject of mechanistic interest. The key reaction, a 1,3-dipolar cycloaddition between a nitrile oxide (generated from p-tolylaldoxime) and an alkene (styrene), is a fundamental process in heterocyclic chemistry. mdpi.comnih.gov Studying the outcomes of this reaction provides insight into the underlying principles governing its regioselectivity and stereoselectivity.

The regioselectivity of the cycloaddition, which dictates why the p-tolyl group ends up at the 3-position and the phenyl group at the 5-position, is often explained using Frontier Molecular Orbital (FMO) theory. mdpi.com Furthermore, computational methods like Density Functional Theory (DFT) are used to investigate the reaction mechanism, determining whether it proceeds via a concerted or stepwise pathway. nih.gov The development of metal-catalyzed versions of this cycloaddition is also an active area of research aimed at controlling the reaction's outcome. rsc.org Therefore, the synthesis and characterization of specific products like 2-Isoxazoline, 5-phenyl-3-p-tolyl- serve as important case studies for validating and refining theoretical models of reaction mechanisms.

Q & A

Q. What are the recommended synthesis strategies for 5-phenyl-3-p-tolyl-2-isoxazoline, considering substituent effects on the isoxazoline ring?

Synthesis of 5-phenyl-3-p-tolyl-2-isoxazoline can be approached via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, hypervalent iodine reagents (e.g., iodobenzene diacetate) can induce cycloaddition, with the p-tolyl group introduced via substituted alkyne precursors. Substituent steric effects should be minimized by using electron-deficient nitrile oxides to enhance regioselectivity . Condensation reactions with functionalized precursors (e.g., ethyl esters or amino derivatives) may also enable post-synthesis modifications, such as ester hydrolysis or amidation .

Q. How should researchers characterize the structural and electronic properties of 5-phenyl-3-p-tolyl-2-isoxazoline?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., p-tolyl methyl protons at ~2.3 ppm).

- Infrared Spectroscopy (IR) : Detect carbonyl or amine groups if functionalized.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve steric effects of the p-tolyl group on the isoxazoline ring .

Q. What functionalization methods are applicable to modify the isoxazoline core for downstream applications?

The ester or amino groups (if present) can be modified via:

- Amidation : React with primary amines under coupling agents (e.g., EDC/HOBt).

- Ester Hydrolysis : Use acidic (HCl) or basic (NaOH) conditions to convert esters to carboxylic acids.

- Electrophilic Substitution : Introduce halogens or nitro groups on the phenyl ring using HNO/HSO or FeCl-catalyzed reactions .

Q. What safety protocols are recommended for handling 5-phenyl-3-p-tolyl-2-isoxazoline given limited toxicological data?

- Use fume hoods and gloveboxes to minimize inhalation/contact.

- Apply PPE : Nitrile gloves, lab coats, and safety goggles.

- Store in inert atmospheres (argon) to prevent degradation.

- Refer to general guidelines for aromatic heterocycles, prioritizing acute toxicity mitigation .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction yields for 5-phenyl-3-p-tolyl-2-isoxazoline synthesis?

A 3-factor, 2-level DoE can evaluate:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher temperatures may offset steric hindrance from the p-tolyl group.

- Statistical Validation : Use ANOVA to confirm significance of factors. Reference methodologies in chemical engineering design for reaction optimization .

Q. What computational strategies enable predictive modeling of 5-phenyl-3-p-tolyl-2-isoxazoline reactivity?

- Quantum Chemical Calculations (DFT) : Simulate transition states to predict regioselectivity in cycloaddition.

- Machine Learning (ML) : Train models on existing isoxazoline reaction datasets to forecast optimal conditions.

- Reaction Path Search : Tools like GRRM or AFIR can map energy barriers for substituent-dependent pathways .

Q. How should researchers resolve contradictions in reported synthesis yields or regioselectivity?

- Comparative Analysis : Replicate methods under standardized conditions (e.g., solvent purity, catalyst batch).

- Mechanistic Re-evaluation : Use DFT to verify if steric/electronic effects from the p-tolyl group alter reaction pathways.

- Meta-Analysis : Apply multivariate regression to published data, isolating variables like reaction time or precursor ratios .

Q. What methodologies assess the stability of 5-phenyl-3-p-tolyl-2-isoxazoline under varying pH and temperature conditions?

- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40–60°C for 4 weeks. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.

- Light Sensitivity : UV-Vis spectroscopy to track photodegradation .

Q. How can 5-phenyl-3-p-tolyl-2-isoxazoline be utilized as a scaffold for designing bioactive analogs?

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens, sulfonamides) and test against biological targets (e.g., enzymes, receptors).

- Molecular Docking : Screen analogs against protein databases (e.g., PDB) to predict binding affinities.

- In Vitro Assays : Use cell-based models to evaluate cytotoxicity or anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.